molecular formula C15H12BrNO4 B10889488 3,4-Dimethylphenyl 4-bromo-3-nitrobenzoate

3,4-Dimethylphenyl 4-bromo-3-nitrobenzoate

Cat. No.: B10889488
M. Wt: 350.16 g/mol
InChI Key: XGSJNCMQROCFQH-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 4-bromo-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 3,4-dimethylphenyl group attached to a 4-bromo-3-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl 4-bromo-3-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-bromobenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Esterification: The nitrated product is then esterified with 3,4-dimethylphenol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride, to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 4-bromo-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 3,4-Dimethylphenyl 4-amino-3-nitrobenzoate.

    Substitution: 3,4-Dimethylphenyl 4-methoxy-3-nitrobenzoate.

    Oxidation: 3,4-Dimethylphenyl 4-bromo-3-nitrobenzoic acid.

Scientific Research Applications

3,4-Dimethylphenyl 4-bromo-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl 4-bromo-3-nitrobenzoate depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro and bromo groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphenyl 4-chloro-3-nitrobenzoate
  • 3,4-Dimethylphenyl 4-fluoro-3-nitrobenzoate
  • 3,4-Dimethylphenyl 4-iodo-3-nitrobenzoate

Uniqueness

3,4-Dimethylphenyl 4-bromo-3-nitrobenzoate is unique due to the presence of both bromo and nitro groups, which confer distinct reactivity patterns. The bromo group is a good leaving group in substitution reactions, while the nitro group is an electron-withdrawing group that can influence the compound’s overall reactivity and stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H12BrNO4

Molecular Weight

350.16 g/mol

IUPAC Name

(3,4-dimethylphenyl) 4-bromo-3-nitrobenzoate

InChI

InChI=1S/C15H12BrNO4/c1-9-3-5-12(7-10(9)2)21-15(18)11-4-6-13(16)14(8-11)17(19)20/h3-8H,1-2H3

InChI Key

XGSJNCMQROCFQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C

Origin of Product

United States

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